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molecular formula C18H15N3Si B1618679 Azidotriphenylsilane CAS No. 5599-34-8

Azidotriphenylsilane

Cat. No. B1618679
M. Wt: 301.4 g/mol
InChI Key: CUCDHIYTCSBMGZ-UHFFFAOYSA-N
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Patent
US04092466

Procedure details

Following the method of Wiberg et al [Wiberg et al, Angew. Chem. Internat'l Ed. Engl., 1, 335 (1962)] in an inert atmosphere enclosure a solution of triphenylsilylchloride (73.9 g, 0.251 mol) in tetrahydrofuran (400 ml) was stirred with lithium azide (15.3 g, 0.312 mol) at room temperature over a period of 115 hr. After filtration, the solvent was removed in vacuo. The resulting white solid was boiled with heptane (350 ml), filtered hot and allowed to crystalline. Triphenylsilyl azide, 65.5 g (86.3% yield), mp 82°-84° C was obtained. The melting point and infrared spectrum were identical with that of an authentic sample.
Quantity
73.9 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
86.3%

Identifiers

REACTION_CXSMILES
[C:1]1([Si:7](Cl)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N-:21]=[N+:22]=[N-:23].[Li+]>O1CCCC1>[C:1]1([Si:7]([N:21]=[N+:22]=[N-:23])([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
73.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Li+]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtered hot

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)N=[N+]=[N-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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